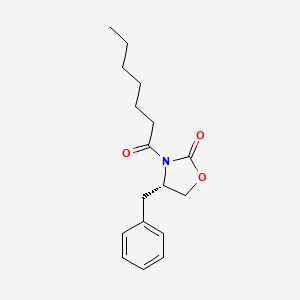

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one

Vue d'ensemble

Description

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both benzyl and heptanoyl groups in its structure contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(S)−4−Benzyl−2−oxazolidinone+Heptanoylchloride→(S)−4−Benzyl−3−heptanoyloxazolidin−2−one+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.

Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The heptanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: (S)-4-Benzoyl-3-heptanoyloxazolidin-2-one.

Reduction: (S)-4-Benzyl-3-heptanol.

Substitution: Various (S)-4-Benzyl-3-acyl-oxazolidin-2-ones depending on the acyl group used.

Applications De Recherche Scientifique

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The oxazolidinone ring provides a rigid framework that influences the stereochemistry of the reaction, while the benzyl and heptanoyl groups enhance its reactivity and selectivity.

Comparaison Avec Des Composés Similaires

- (S)-4-Benzyl-2-oxazolidinone

- (S)-4-Benzyl-3-butanoyloxazolidin-2-one

- (S)-4-Benzyl-3-octanoyloxazolidin-2-one

Comparison: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is unique due to its specific combination of benzyl and heptanoyl groups, which confer distinct reactivity and selectivity compared to other oxazolidinone derivatives. Its longer heptanoyl chain may influence its solubility and interaction with other molecules, making it suitable for specific applications in asymmetric synthesis and chiral catalysis.

Activité Biologique

(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 183665-57-8

Synthesis

The synthesis of this compound involves the reaction of benzylamine with heptanoyl chloride in the presence of a suitable catalyst, typically under controlled temperature conditions. This method allows for the selective formation of the oxazolidinone ring, which is crucial for its biological activity.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

A study demonstrated that related oxazolidinones showed high radical scavenging activity, particularly against DPPH radicals, with some derivatives achieving an IC₅₀ value as low as 7.12 µg/mL, indicating strong antioxidant potential . The mechanism of action is believed to involve the donation of hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Activity

In addition to antioxidant properties, this compound has been investigated for its anti-inflammatory effects. Compounds in this class have shown inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory response. One study reported that certain derivatives exhibited IC₅₀ values around 10 µM for LOX inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Compound | Antioxidant Activity (IC₅₀) | LOX Inhibition (IC₅₀) |

|---|---|---|

| This compound | Not specified | Not specified |

| Related Oxazolidinones | 7.12 µg/mL | 10 µM |

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidinones. Modifications to the benzyl and heptanoyl groups have led to variations in biological activity. For instance, introducing electron-withdrawing groups on the aromatic ring has been shown to enhance antioxidant capacity while maintaining low toxicity levels .

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBHSDQWSCKSRZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735423 | |

| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183665-57-8 | |

| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.